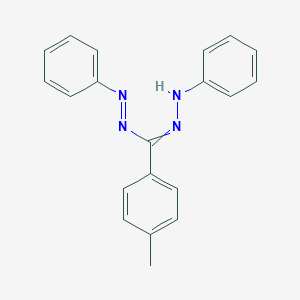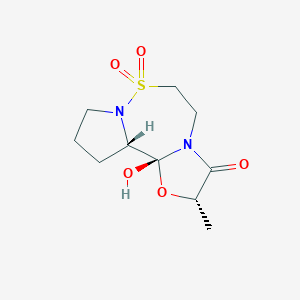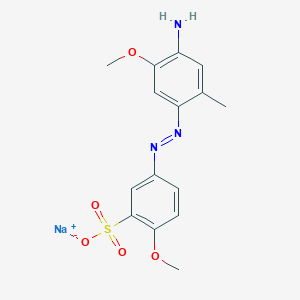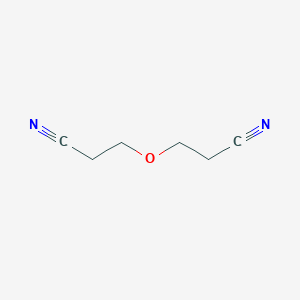![molecular formula C11H15NO2 B154293 Methyl 3-[3-(aminomethyl)phenyl]propanoate CAS No. 10051-83-9](/img/structure/B154293.png)
Methyl 3-[3-(aminomethyl)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[3-(aminomethyl)phenyl]propanoate, also known as MAP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MAP is a derivative of the amino acid phenylalanine and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 3-[3-(aminomethyl)phenyl]propanoate is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the brain, and drugs that enhance its activity have been shown to have therapeutic effects in various neurological disorders.
Effets Biochimiques Et Physiologiques
Methyl 3-[3-(aminomethyl)phenyl]propanoate has been shown to exhibit various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its therapeutic effects. Methyl 3-[3-(aminomethyl)phenyl]propanoate has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3-[3-(aminomethyl)phenyl]propanoate in lab experiments is its relatively simple synthesis method. Methyl 3-[3-(aminomethyl)phenyl]propanoate is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on Methyl 3-[3-(aminomethyl)phenyl]propanoate. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and anxiety disorders. Another area of interest is its potential use as an antioxidant in the treatment of oxidative stress-related disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of Methyl 3-[3-(aminomethyl)phenyl]propanoate involves the reaction of 3-aminomethylphenylboronic acid with methyl 3-bromopropionate in the presence of a palladium catalyst. The reaction yields Methyl 3-[3-(aminomethyl)phenyl]propanoate as a white crystalline solid with a melting point of 80-82°C.
Applications De Recherche Scientifique
Methyl 3-[3-(aminomethyl)phenyl]propanoate has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a precursor for the synthesis of various pharmaceuticals. Methyl 3-[3-(aminomethyl)phenyl]propanoate has been used in the synthesis of drugs such as rufinamide, which is used to treat seizures in patients with Lennox-Gastaut syndrome.
Propriétés
IUPAC Name |
methyl 3-[3-(aminomethyl)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6,8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFASYFZFSTLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[3-(aminomethyl)phenyl]propionate | |
CAS RN |
100511-83-9 |
Source


|
| Record name | Methyl 3-[3-(aminomethyl)phenyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)



